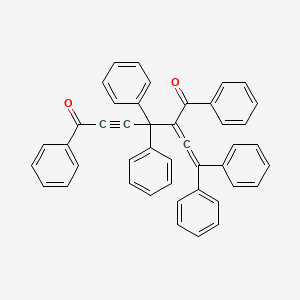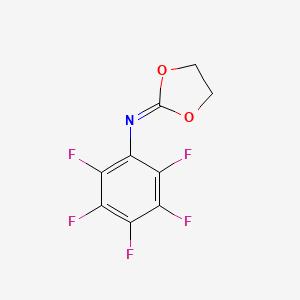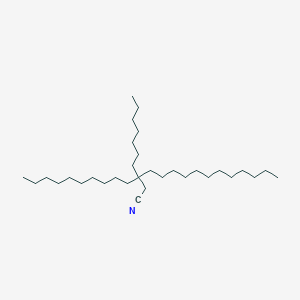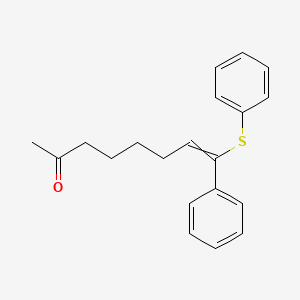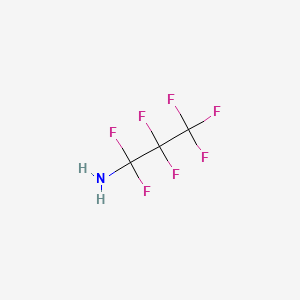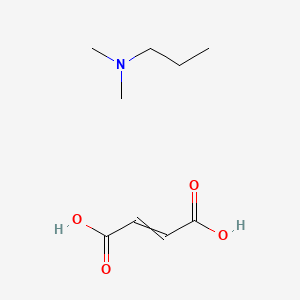
but-2-enedioic acid;N,N-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N,N-dimethylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of fumaric acid with N,N-dimethylpropan-1-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
But-2-enedioic acid;N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The amine group in N,N-dimethylpropan-1-amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different carboxylic acids, while substitution reactions may produce various substituted amines.
科学的研究の応用
But-2-enedioic acid;N,N-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of but-2-enedioic acid;N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, participating in various chemical reactions. The dicarboxylic acid moiety can interact with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
Butenedioic acid:
N,N-Dimethylpropan-1-amine: A tertiary amine that is a component of the compound.
2,2-Dimethylpropan-1-amine: Another tertiary amine with a similar structure.
Uniqueness
But-2-enedioic acid;N,N-dimethylpropan-1-amine is unique due to the combination of an unsaturated dicarboxylic acid and a tertiary amine in a single molecule
特性
CAS番号 |
93040-41-6 |
|---|---|
分子式 |
C9H17NO4 |
分子量 |
203.24 g/mol |
IUPAC名 |
but-2-enedioic acid;N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H13N.C4H4O4/c1-4-5-6(2)3;5-3(6)1-2-4(7)8/h4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChIキー |
KXOZVYVHNXJDKB-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
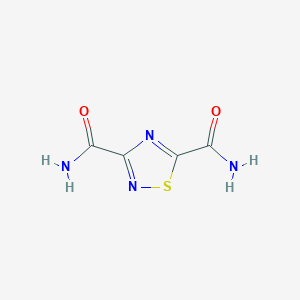
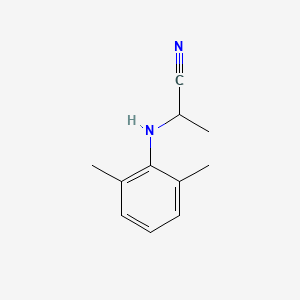
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
